8,8-dimethyl-2-methylsulfanyl-5-(4-nitro-1,3-benzodioxol-5-yl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione
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Overview
Description
8,8-dimethyl-2-methylsulfanyl-5-(4-nitro-1,3-benzodioxol-5-yl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione is a complex organic compound with a unique structure that includes a pyrimidoquinoline core, a nitrobenzodioxole moiety, and a methylsulfanyl group
Preparation Methods
The synthesis of 8,8-dimethyl-2-methylsulfanyl-5-(4-nitro-1,3-benzodioxol-5-yl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrimidoquinoline core: This can be achieved through the condensation of appropriate starting materials, such as anthranilic acid derivatives, with suitable aldehydes or ketones.
Introduction of the nitrobenzodioxole moiety: This step involves the nitration of a benzodioxole derivative, followed by its coupling with the pyrimidoquinoline core.
Addition of the methylsulfanyl group: This can be done through a substitution reaction using a methylthiol reagent.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
8,8-dimethyl-2-methylsulfanyl-5-(4-nitro-1,3-benzodioxol-5-yl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions include sulfoxides, sulfones, and amino derivatives.
Scientific Research Applications
8,8-dimethyl-2-methylsulfanyl-5-(4-nitro-1,3-benzodioxol-5-yl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: It may have potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 8,8-dimethyl-2-methylsulfanyl-5-(4-nitro-1,3-benzodioxol-5-yl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrimidoquinoline core can interact with nucleic acids or proteins. The methylsulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar compounds to 8,8-dimethyl-2-methylsulfanyl-5-(4-nitro-1,3-benzodioxol-5-yl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione include:
- 5-(4-methoxyphenyl)-8,8-dimethyl-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6-dione
- 4,6-dimethylpyrido[3,2-g]quinoline-2,8(1H,9H)-dione
- 4,8-dimethyl-2-hydroxyquinoline
These compounds share structural similarities but differ in their substituents, which can significantly impact their chemical properties and potential applications. The unique combination of the nitrobenzodioxole moiety and the methylsulfanyl group in this compound sets it apart from these similar compounds.
Properties
IUPAC Name |
8,8-dimethyl-2-methylsulfanyl-5-(4-nitro-1,3-benzodioxol-5-yl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O6S/c1-21(2)6-10-14(11(26)7-21)13(15-18(22-10)23-20(32-3)24-19(15)27)9-4-5-12-17(31-8-30-12)16(9)25(28)29/h4-5,13H,6-8H2,1-3H3,(H2,22,23,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHWVKKJYTWOHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)NC(=NC3=O)SC)C4=C(C5=C(C=C4)OCO5)[N+](=O)[O-])C(=O)C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC2=C(C(C3=C(N2)NC(=NC3=O)SC)C4=C(C5=C(C=C4)OCO5)[N+](=O)[O-])C(=O)C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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